4-Methyl-2-pyrazolin-5-one
Overview
Description
4-Methyl-2-pyrazolin-5-one: is a heterocyclic compound with the molecular formula C4H6N2O . It is a derivative of pyrazoline, characterized by a five-membered ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis .
Scientific Research Applications
4-Methyl-2-pyrazolin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: It is investigated for its potential use in developing new drugs for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Future Directions
Pyrazoles and pyrazolines, including 4-Methyl-2-pyrazolin-5-one, play an important role in drug discovery due to their wide range of biological activities . They have been reported to possess numerous biological activities such as anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity . Therefore, the synthesis of these heterocyclic compounds is of great importance .
Mechanism of Action
Target of Action
4-Methyl-2-pyrazolin-5-one is a chemical compound used in chemical synthesis It’s known that pyrazolin-5-one derivatives have been used for the synthesis of highly functionalized pyrazole and pyrazolone derivatives .
Mode of Action
It’s known that the reactivity of pyrazolin-5-ones has been used for the asymmetric synthesis of highly functionalized pyrazole and pyrazolone derivatives by employing organo- and metal-catalysts .
Biochemical Pathways
It’s known that pyrazolin-5-one derivatives have emerged as effective substrates for the synthesis of useful pyrazoles and their corresponding pyrazolone derivatives .
Pharmacokinetics
It’s known that the compound is used in chemical synthesis , suggesting that its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be dependent on the specific context of its use.
Result of Action
It’s known that the compound is used in chemical synthesis , suggesting that its effects would be dependent on the specific context of its use.
Action Environment
It’s known that the compound is used in chemical synthesis , suggesting that its behavior would be influenced by factors such as temperature, pH, and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-pyrazolin-5-one can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with hydrazine derivatives in the presence of acetic acid . Another method includes the condensation of chalcones with hydrazines under different reaction conditions . Additionally, the use of diazo compounds and hydrazones has been reported for the synthesis of pyrazoline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and green chemistry principles is often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different pyrazoline derivatives.
Substitution: It can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various pyrazole and pyrazoline derivatives, which have significant applications in pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
- 3-Methyl-2-pyrazolin-5-one
- 1-Phenyl-2-pyrazolin-5-one
- 3,5-Pyrazolidinedione
Comparison: 4-Methyl-2-pyrazolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher reactivity and broader applicability in various fields .
Properties
IUPAC Name |
4-methyl-1,4-dihydropyrazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-5-6-4(3)7/h2-3H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYFIIHULJCWMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=NNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314730 | |
Record name | 4-Methyl-5-pyrazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13315-23-6 | |
Record name | 4-Methyl-5-pyrazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13315-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-pyrazolin-5-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013315236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13315-23-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147759 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-5-pyrazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-pyrazolin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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